molecular formula C18H23ClN2O4S3 B11411437 4-((4-chlorophenyl)sulfonyl)-N-cycloheptyl-2-(ethylsulfonyl)thiazol-5-amine

4-((4-chlorophenyl)sulfonyl)-N-cycloheptyl-2-(ethylsulfonyl)thiazol-5-amine

Cat. No.: B11411437
M. Wt: 463.0 g/mol
InChI Key: CBMMZIKPIQVNEU-UHFFFAOYSA-N
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Description

4-(4-CHLOROBENZENESULFONYL)-N-CYCLOHEPTYL-2-(ETHANESULFONYL)-1,3-THIAZOL-5-AMINE is a complex organic compound with significant potential in various scientific fields. This compound features a thiazole ring substituted with a chlorobenzenesulfonyl group, a cycloheptyl group, and an ethanesulfonyl group. Its unique structure lends itself to diverse chemical reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROBENZENESULFONYL)-N-CYCLOHEPTYL-2-(ETHANESULFONYL)-1,3-THIAZOL-5-AMINE typically involves multi-step organic reactions. One common method starts with the preparation of 4-chlorobenzenesulfonyl chloride by reacting 4-chlorobenzene with chlorosulfuric acid at 35°C, followed by heating at 80°C for two hours . The resulting product is then reacted with appropriate thiazole derivatives under controlled conditions to introduce the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROBENZENESULFONYL)-N-CYCLOHEPTYL-2-(ETHANESULFONYL)-1,3-THIAZOL-5-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzene ring, replacing the chlorine atom with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.

Major Products

Scientific Research Applications

4-(4-CHLOROBENZENESULFONYL)-N-CYCLOHEPTYL-2-(ETHANESULFONYL)-1,3-THIAZOL-5-AMINE has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its therapeutic potential, including its role as an inhibitor of certain enzymes or receptors.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(4-CHLOROBENZENESULFONYL)-N-CYCLOHEPTYL-2-(ETHANESULFONYL)-1,3-THIAZOL-5-AMINE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl and thiazole groups play crucial roles in binding to these targets, modulating their activity and leading to specific biological outcomes. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C18H23ClN2O4S3

Molecular Weight

463.0 g/mol

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-cycloheptyl-2-ethylsulfonyl-1,3-thiazol-5-amine

InChI

InChI=1S/C18H23ClN2O4S3/c1-2-27(22,23)18-21-17(28(24,25)15-11-9-13(19)10-12-15)16(26-18)20-14-7-5-3-4-6-8-14/h9-12,14,20H,2-8H2,1H3

InChI Key

CBMMZIKPIQVNEU-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC(=C(S1)NC2CCCCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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